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molecular formula C5H10BrCl B8461394 1-Bromo-2-chloropentane

1-Bromo-2-chloropentane

Cat. No. B8461394
M. Wt: 185.49 g/mol
InChI Key: XMBHHHIZJLPPFO-UHFFFAOYSA-N
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Patent
US03946025

Procedure details

To a solution of 23.0 g of sodium metal in 500 ml of absolute ethanol is added, in about 0.5 hour, a solution of 173.0 g of o-bromothiophenol in 250 ml of absolute ethanol. The mixture is stirred and heated under reflux for about 0.5 hour, cooled to 0°, and treated, dropwise, with 185.5 g of 1-bromo-2-chloropentane. The addition requires about 1 hour. The mixture is stirred for about 2 hours at 0°, warmed slowly to reflux, and then heated under reflux for two hours. The mixture is filtered and the filtrate concentrated in vacuo at 40° to give about 255.7 g of o-bromophenyl 2-chloro-1-pentyl sulfide as a pale yellow oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
173 g
Type
reactant
Reaction Step Two
Quantity
185.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[SH:9].Br[CH2:11][CH:12]([Cl:16])[CH2:13][CH2:14][CH3:15]>C(O)C>[Cl:16][CH:12]([CH2:13][CH2:14][CH3:15])[CH2:11][S:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[Br:2] |^1:0|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
173 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)S
Step Three
Name
Quantity
185.5 g
Type
reactant
Smiles
BrCC(CCC)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
ADDITION
Type
ADDITION
Details
treated
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
The mixture is stirred for about 2 hours at 0°
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed slowly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo at 40°

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(CSC1=C(C=CC=C1)Br)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 255.7 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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